
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . The synthesized compounds were evaluated for their in vitro antitumor activity .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-quinazolin-3-yl group attached to a butanoic acid group. The presence of a bromo group and an oxo group further adds to the complexity of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid” are not mentioned in the available resources, similar compounds have been synthesized through reactions with ethanol and amines .科学的研究の応用
Synthesis and Microbial Studies
The synthesis of compounds related to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid and their microbial studies highlight the potential of these compounds in antimicrobial applications. A study by Patel et al. (2010) focuses on the synthesis of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluates their antibacterial and antifungal activities, demonstrating significant activity against both Gram-positive and Gram-negative bacteria as well as fungi (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Anticancer Activity
The exploration of quinazolinone derivatives for anticancer activity has been a focal point of research. Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and found that certain derivatives displayed significant anticancer activity against HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds in oncology (Nowak et al., 2015).
Innovative Synthesis Methods
Kut et al. (2020) described the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, showcasing the versatility and potential of quinazolinones in the development of novel compounds with possible pharmaceutical applications (Kut, Onysko, & Lendel, 2020).
Antimicrobial Study of Pyrazolyl Derivatives
Raval et al. (2012) conducted a study on the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. Their work contributes to the understanding of how structural variations in quinazolinone derivatives can influence antimicrobial activity (Raval, Desai, & Desai, 2012).
Novel Synthesis and Biological Activity
The synthesis of novel 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One and its derivatives highlights the ongoing efforts to explore the chemical space of quinazolinones for biological applications. Reddy, Naidu, and Dubey (2012) demonstrated an eco-friendly approach to synthesizing these compounds, indicating the potential for green chemistry in drug development (Reddy, Naidu, & Dubey, 2012).
将来の方向性
特性
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVISARVXSFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)
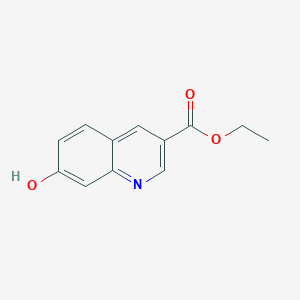
![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
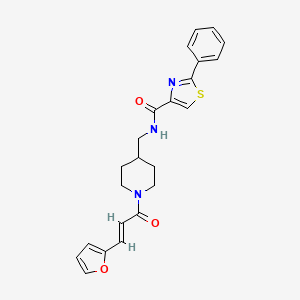
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
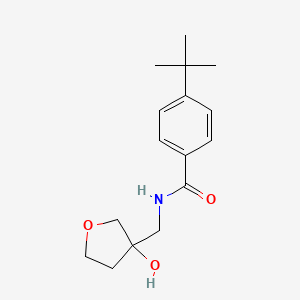
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)
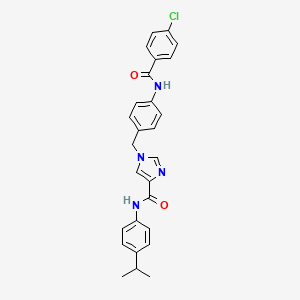
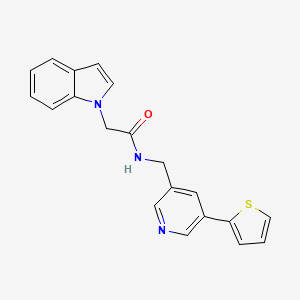
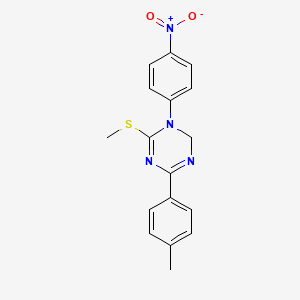
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)